N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a carboxamide group at position 4, a 4-phenoxyphenylamino moiety at position 5, and a 2-bromo-4-methylphenyl group at position 1. The 4-phenoxyphenyl group introduces aromaticity and π-stacking capabilities, which may contribute to interactions with biological targets such as kinases or heat shock proteins (Hsp90) .
This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, followed by carboxamide coupling, as evidenced by analogous procedures in triazole derivatives . Characterization typically involves $ ^1 \text{H NMR} $, $ ^{13}\text{C NMR} $, HRMS, and HPLC to confirm purity and structural integrity .
Properties
Molecular Formula |
C22H18BrN5O2 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-(4-phenoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C22H18BrN5O2/c1-14-7-12-19(18(23)13-14)25-22(29)20-21(27-28-26-20)24-15-8-10-17(11-9-15)30-16-5-3-2-4-6-16/h2-13H,1H3,(H,25,29)(H2,24,26,27,28) |
InChI Key |
FVHXADHELORZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC4=CC=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) ions under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable triazole ring.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and phenyl groups. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Triazole Carboxamide Derivatives
Biological Activity
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C19H18BrN5O
- Molecular Weight : 396.28 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 8b | Enterococcus faecalis | 12.5 |
| 9h | Staphylococcus aureus | 25 |
| 9k | Escherichia coli | 50 |
Case Study : A study reported that compound 8b , with a specific substitution at the triazole nucleus, exhibited minimal toxicity towards human erythrocytes while maintaining strong antimicrobial activity .
Anticancer Activity
The anticancer potential of triazole-based compounds has been extensively researched. N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole has been evaluated against several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.6 |
| MCF7 (Breast Cancer) | 7.2 |
| A549 (Lung Cancer) | 6.8 |
Research Findings : In vitro studies indicated that this compound inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines. Notably, it showed selectivity towards HeLa cells with an IC50 value of 5.6 µM .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has also demonstrated anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines.
Mechanism of Action :
- Inhibition of COX enzymes.
- Reduction in TNF-alpha and IL-6 levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
